molecular formula C7H7Cl2NO2 B2758943 Methyl 5-chloropicolinate hydrochloride CAS No. 1956318-06-1

Methyl 5-chloropicolinate hydrochloride

Cat. No.: B2758943
CAS No.: 1956318-06-1
M. Wt: 208.04
InChI Key: SJQNQABWELXMHX-UHFFFAOYSA-N
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Description

Methyl 5-chloropicolinate hydrochloride is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure and properties, which make it valuable for a range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloropicolinate hydrochloride typically involves the chlorination of picolinic acid followed by esterification. One common method starts with 2-picolinic acid, which is treated with thionyl chloride (SOCl2) to generate 5-chloropicolinoyl chloride. This intermediate is then esterified with methanol (MeOH) to form Methyl 5-chloropicolinate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloropicolinate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted picolinates, while oxidation can produce picolinic acid derivatives .

Scientific Research Applications

Methyl 5-chloropicolinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-chloropicolinate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloropicolinate: Similar in structure but with the chlorine atom at the 4-position instead of the 5-position.

    Methyl 6-chloropicolinate: Another structural isomer with the chlorine atom at the 6-position.

Uniqueness

Methyl 5-chloropicolinate hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain applications where other isomers may not be as effective .

Properties

IUPAC Name

methyl 5-chloropyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-3-2-5(8)4-9-6;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQNQABWELXMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956318-06-1
Record name methyl 5-chloropyridine-2-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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